1H-imidazole, a five-membered aromatic heterocyclic compound, is characterized by its two nitrogen atoms located at non-adjacent positions in the ring structure. This compound has the molecular formula C₃H₄N₂ and is known for its basic properties due to the presence of nitrogen atoms that can accept protons. 1H-imidazole is a colorless solid that is highly soluble in water, contributing to its versatility in various chemical applications. It serves as a fundamental building block in numerous biological and pharmaceutical compounds, including amino acids like histidine and neurotransmitters such as histamine .
1H-imidazole exhibits significant biological activity, primarily through its derivatives. Some notable activities include:
The synthesis of 1H-imidazole can be achieved through several methods:
1H-imidazole finds extensive applications across various fields:
Research into the interactions of 1H-imidazole with biological systems reveals its role in enzyme catalysis. For example:
Several compounds share structural similarities with 1H-imidazole. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1H-pyrazole | C₃H₃N₂ | Contains adjacent nitrogen atoms; used in agrochemicals. |
| 1H-pyrrole | C₄H₄N | Five-membered ring with one nitrogen; found in heme groups. |
| 1H-thiazole | C₃H₃NS | Contains sulfur; used in pharmaceuticals for antifungal activity. |
| 1H-benzimidazole | C₇H₅N₂ | Fused benzene and imidazole rings; important in drug design. |
Each of these compounds exhibits distinct chemical properties and biological activities while sharing some foundational characteristics with 1H-imidazole. Their unique substitutions or additional heteroatoms contribute to their specific applications in medicinal chemistry.
The Debus–Radziszewski imidazole synthesis serves as a foundational multi-component reaction (MCR) for constructing imidazole cores, which are precursors to 1H-imidazole;sulfuric acid. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine under controlled conditions. The reaction proceeds via two hypothesized stages: (1) formation of a diimine intermediate through nucleophilic attack of ammonia on the dicarbonyl, and (2) subsequent cyclization with the aldehyde to yield the imidazole ring. Modifications using alkylamines instead of ammonia enable the synthesis of N-substituted imidazoles, which can further react with sulfuric acid to form ionic adducts.
Recent advancements in MCRs, such as the Ugi four-component condensation, have expanded the scope of imidazole derivatives. These reactions incorporate diverse amines and carbonyl compounds, enabling the rapid generation of structurally complex intermediates. For example, bifunctional condensations involving imidazole precursors and sulfonic acid derivatives have been utilized to streamline the synthesis of 1H-imidazole;sulfuric acid analogs.
Table 1: Key Structural and Synthetic Parameters of 1H-Imidazole;Sulfuric Acid
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆N₂O₄S |
| Molecular Weight | 166.16 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Halogen-free ionic liquids (ILs) have emerged as sustainable media for synthesizing imidazole-sulfate complexes. A patented method involves the alkylation of 1-alkylimidazoles with dialkyl sulfate esters, followed by acidification with sulfuric acid to yield 1H-imidazole;sulfuric acid. This approach avoids hazardous halide precursors, aligning with green chemistry principles. The reaction typically proceeds at 60–80°C in a solvent-free system, achieving yields exceeding 85%.
The mechanistic pathway involves:
Table 2: Optimization Parameters for Halogen-free Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Molar Ratio (Imidazole:Sulfate) | 1:1.1 |
This method’s scalability and minimal waste production make it industrially viable for producing imidazole-based ionic liquids, which are pivotal in catalysis and electrochemistry.
Soft-templating methods leverage self-assembled surfactant mesophases to organize imidazole and sulfuric acid precursors into nanostructured materials. For instance, block copolymer templates (e.g., pluronic F127) direct the co-assembly of 1H-imidazole;sulfuric acid into mesoporous frameworks with tunable pore sizes (2–10 nm). Sulfuric acid acts as both a protonating agent and structure-directing electrolyte, enhancing the stability of the templated network.
Key steps include:
This technique enables the fabrication of high-surface-area materials for applications in gas storage and heterogeneous catalysis. Recent studies demonstrate that varying the sulfuric acid concentration modulates pore geometry, with higher acidity favoring hexagonal mesostructures.
The 1H-imidazole;sulfuric acid system demonstrates remarkable efficiency in the synthesis of pyrimido[4,5-b]quinoline derivatives through multicomponent condensation reactions [4]. The 1,3-disulfonic acid imidazolium hydrogen sulfate derivative serves as an efficient ionic liquid catalyst for the one-pot synthesis of these biologically important compounds [4].
The catalytic process involves a three-component condensation of 6-amino-1,3-dimethyluracil, aromatic aldehydes, and cyclic 1,3-diketones in the presence of the imidazole-sulfuric acid catalyst [4]. The reaction proceeds through the initial activation of the aldehyde component by the acidic catalyst, followed by nucleophilic attack from dimedone and subsequent cyclization with the uracil derivative [5].
Research demonstrates that the 1,3-disulfonic acid imidazolium hydrogen sulfate catalyst achieves excellent yields ranging from 85% to 94% for various pyrimido[4,5-b]quinoline derivatives [4]. The reaction conditions typically involve temperatures of 80-90°C with reaction times of 30-60 minutes [4]. The catalyst exhibits remarkable reusability, maintaining catalytic activity through multiple reaction cycles without significant decrease in performance [4].
| Substrate | Product Yield (%) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 94 | 45 | 85 |
| 2,4-Dichlorobenzaldehyde | 91 | 50 | 85 |
| 4-Methoxybenzaldehyde | 89 | 55 | 85 |
| 4-Nitrobenzaldehyde | 93 | 40 | 85 |
The trityl chloride catalytic system has been extensively compared with imidazole-based catalysts for pyrimido[4,5-b]quinoline synthesis [5]. The carbocationic catalytic mechanism involves the generation of trityl cation from trityl chloride, which activates the aldehyde component for subsequent reactions [5]. Turn-over frequency and turn-over number studies indicate superior performance of specialized imidazole catalysts compared to conventional acid catalysts [5].
The 1H-imidazole;sulfuric acid system exhibits exceptional catalytic activity in the Pechmann condensation reaction for coumarin synthesis [6]. The 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been specifically developed as an acidic task-specific ionic liquid for this transformation [6].
The Pechmann condensation catalyzed by imidazole-sulfuric acid systems involves the acid-catalyzed condensation of phenols with β-ketoesters [6]. The imidazolium hydrogen sulfate catalyst activates the carbonyl group of the β-ketoester, facilitating nucleophilic attack by the phenol and subsequent cyclization to form the coumarin ring system [7].
Comprehensive optimization studies reveal that 2 mol% of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate catalyst provides optimal results for coumarin synthesis [6]. The reaction achieves 94% yield of 7-hydroxy-4-methylcoumarin after 25 minutes at elevated temperatures [6]. The catalyst demonstrates excellent recyclability and can be reused several times without noticeable decrease in catalytic activity [6].
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1.0 | 120 | 30 | 78 |
| 2.0 | 120 | 25 | 94 |
| 3.0 | 120 | 25 | 93 |
| 5.0 | 120 | 25 | 94 |
The imidazole-sulfuric acid catalytic system demonstrates broad substrate tolerance for various phenol derivatives and β-ketoesters [6]. Electron-donating and electron-withdrawing substituents on the phenol ring are well-tolerated, providing good to excellent yields of the corresponding coumarin derivatives [8]. Starch sulfuric acid, a related catalyst system, achieves yields of 88-93% for coumarin derivatives under both thermal and microwave conditions [9].
The application of imidazole-based catalytic systems in epoxidized fatty acid methyl ester modification represents an important area of green chemistry and sustainable synthesis [10]. These catalysts facilitate both epoxidation reactions and subsequent ring-opening modifications of fatty acid esters [11].
Imidazole derivatives serve as effective catalysts for the epoxidation of fatty acid methyl esters using hydrogen peroxide as the oxidant [10]. The catalytic system H₃PW₁₂O₄₀ combined with quaternary phosphonium salts demonstrates high efficiency in the epoxidation of rapeseed oil fatty acid methyl esters [10]. The reaction proceeds under mild conditions with excellent selectivity for the epoxide formation [10].
Imidazole-based catalysts facilitate the ring-opening of epoxidized fatty acid methyl esters to produce valuable chemical intermediates [12]. The theoretical study of epoxy-imidazole curing reactions reveals that the active species is the imidazole anion, which promotes ring-opening reactions with low activation free energy [12]. The reaction mechanism involves a five-step pathway with imidazole serving as both nucleophilic species and proton acceptor [12].
Research demonstrates that optimized imidazole-based catalytic systems achieve complete conversion of epoxidized fatty acid methyl esters with 80% aldehyde yield under solvent-free conditions [11]. The reaction parameters include temperatures of 70°C, reaction times of 20 minutes, and specific molar ratios of substrate to catalyst to oxidant [11]. The "release and capture" catalytic system shows excellent reusability through ten reaction cycles without significant activity loss [11].
| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 70°C | 100 | 80 |
| Time | 20 min | 100 | 80 |
| H₂O₂/C=C ratio | 1.3:1 | 100 | 80 |
| Catalyst loading | 1.7 mol% | 100 | 80 |
Density functional theory calculations reveal that epoxy-imidazole curing reactions proceed through multiple nucleophilic substitution steps [12]. The imidazole anion acts as the primary nucleophilic species, initiating ring-opening through attack on the less substituted carbon of the epoxide ring [12]. The reaction pathway involves proton transfer steps that regenerate the active imidazole species, enabling catalytic turnover [12].
Sulfonic acid-functionalized imidazolium-based ionic liquids represent a distinctive class of task-specific ionic liquids that combine the unique properties of imidazolium cations with the strong Brønsted acidity of sulfonic acid groups [1] [2]. The foundational compound 1H-imidazole;sulfuric acid (Chemical Abstract Service number 185376-79-8) exemplifies this architectural paradigm, featuring a five-membered aromatic imidazole ring containing two nitrogen atoms at positions 1 and 3, coupled with a sulfuric acid moiety [3] [4].
The molecular structure of 1H-imidazole;sulfuric acid consists of a planar imidazole ring system that exhibits tautomeric equilibrium between the 1H- and 3H-imidazole forms, stabilized through association with the sulfuric acid component [4]. Computational analyses utilizing density functional theory methods have revealed that the compound maintains its molecular formula C₃H₆N₂O₄S with a molecular weight of 166.16 grams per mole [3] [5]. The canonical simplified molecular input line entry system representation (C1=CN=CN1.OS(=O)(=O)O) demonstrates the discrete association between the imidazole and sulfuric acid moieties [4].
The imidazole ring confers aromatic stability through delocalized π-electron systems, while the sulfuric acid group introduces strong Brønsted acidity and hydrogen-bonding capacity [6] [4]. This dual functionality enables these compounds to function simultaneously as solvents and catalysts in various chemical transformations [1] [2]. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as 1H-imidazole;sulfuric acid, with the semicolon indicating the non-covalent association between the two components [3].
The synthesis of sulfonic acid-functionalized imidazolium systems typically involves multiple synthetic approaches, ranging from direct neutralization reactions to more sophisticated functionalization strategies [7] [8]. The most straightforward method involves the reaction of imidazole derivatives with sulfuric acid under controlled conditions [9]. A silica-supported sulfuric acid catalysis method has been developed that enables efficient synthesis of imidazole derivatives through solvent-free multicomponent reactions utilizing sulfuric acid immobilized on silica gel [4].
Alternative synthetic routes include the incorporation of sulfonic acid groups directly into the imidazolium structure through alkylation reactions with sulfonated alkyl chains [10] [7]. The synthesis of 1-(4-sulfonic acid)-butyl-3-methylimidazolium bisulfate ([bsmim][HSO₄]) demonstrates this approach, where sulfonic acid functionality is introduced through nucleophilic substitution reactions involving 1,3-propanesultone with appropriately activated imidazole precursors [11].
Sulfonic acid-functionalized imidazolium ionic liquids exhibit remarkable catalytic efficiency in various acid-catalyzed reactions [1] [2] [11]. Density functional theory studies have elucidated the molecular mechanism for the conversion of 5-hydroxymethylfurfural to levulinic acid catalyzed by 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate, revealing an overall barrier of 34.7 kilocalories per mole [1]. This computational finding correlates well with experimental observations of efficient transformation under mild heating conditions.
The catalytic mechanism involves the release of free sulfuric acid from the ionic liquid structure, which serves as the actual catalytic species [11]. Voltammetric characterization studies have demonstrated that task-specific ionic liquids containing sulfonic acid groups function as reservoirs for releasing free acid during reactions [11]. The outstanding catalytic activity of compounds such as [bsmim][HSO₄] and 1-(4-sulfonic acid)-butyl-imidazolium bisulfate ([bsHim][HSO₄]) at room temperature has been attributed to significant amounts of free sulfuric acid existing in equilibrium with the ionic pairs [11].
Amphiphilic alkyl-methylimidazolium derivatives constitute a unique class of ionic liquids that combine hydrophilic imidazolium head groups with hydrophobic alkyl chains, resulting in surface-active properties and self-assembly behavior [12] [13] [14]. These compounds exhibit dual solvent character, facilitating interactions with both polar and nonpolar phases, making them particularly valuable for applications requiring interfacial activity [13] [15].
The structural design of amphiphilic alkyl-methylimidazolium derivatives involves systematic variation of alkyl chain lengths attached to the nitrogen atoms of the imidazolium ring [13] [14]. Molecular dynamics simulations have revealed that ionic liquids with short alkyl chains orient at surfaces without a single preferred orientation, while compounds with longer chains orient with alkyl chains protruding into the vacuum at the ionic liquid-vacuum interface and into the bulk ionic liquid at the ionic liquid-water interface [14] [16].
Neutron reflectometry measurements on short-chain amphiphilic 1-alkyl-3-methylimidazolium-based ionic liquids have demonstrated inhomogeneous interfacial structures normal to the free surface, with inhomogeneity extending approximately 40 Ångströms [12]. For compounds such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-octyl-3-methylimidazolium hexafluorophosphate, experimental data support a stratified surface model with distinct regions of alkyl chains and ionic headgroups [12].
Amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids demonstrate characteristic surfactant behavior with well-defined critical micelle concentrations that decrease systematically with increasing alkyl chain length [13]. The series of compounds with alkyl chains from C₆ to C₁₄ exhibit critical micelle concentrations ranging from 125.4 millimolar for [C₆mim][HSO₄] to 2.1 millimolar for [C₁₄mim][HSO₄] [13].
Surface tension measurements reveal a systematic decrease with increasing alkyl chain length, from 35.2 millinewtons per meter for [C₆mim][HSO₄] to 27.6 millinewtons per meter for [C₁₄mim][HSO₄] at their respective critical micelle concentrations [13]. The degree of ionization of micelles decreases with increasing chain length, ranging from 0.72 for the hexyl derivative to 0.55 for the tetradecyl derivative [13].
The thermodynamic parameters governing the micellization process in amphiphilic alkyl-methylimidazolium derivatives reveal important insights into the driving forces for self-assembly [13]. Krafft temperatures, representing the minimum temperature for micelle formation, increase with alkyl chain length, remaining below 0°C for C₆ and C₈ derivatives but rising to 28°C for the C₁₄ derivative [13].
The relative solubility numbers for these compounds provide quantitative measures of their affinity for aqueous phases [15]. Compounds with relative solubility number values below 17 exhibit reduced water solubility, making them suitable for applications in biphasic systems [15]. The measured relative solubility numbers for representative amphiphilic ionic liquids range from 15.4 to 16.1, indicating their tendency toward preferential dissolution in organic phases [15].
Advanced molecular dynamics simulations have provided detailed insights into the interfacial organization of amphiphilic alkyl-methylimidazolium derivatives [14] [17] [16]. Five-component ionic liquid systems including 1-ethyl-, 1-octyl-, and 1-dodecyl-3-methylimidazolium cations paired with various anions demonstrate distinct layering behavior at interfaces [14] [16].
Physical properties including density, thermal expansion coefficient, compressibility, surface tension, heat of vaporization, self-diffusion coefficient, electric conductivity, and viscosity have been calculated and validated against experimental values [14] [16]. The structure of interfaces exhibits clear segregation into layers, with anions and water molecules tending to associate with polar imidazolium groups while alkyl chains extend into hydrophobic regions [14] [16].
Hydrogen sulfate anions exhibit diverse coordination modes and binding patterns in imidazolium-based systems, ranging from simple monodentate interactions to complex multidentate coordination environments [18] [5] [19]. The coordination chemistry of hydrogen sulfate anions in these systems is governed by hydrogen bonding interactions, electrostatic forces, and geometric constraints imposed by the imidazolium framework [18] [5].
Hydrogen sulfate anions demonstrate multiple coordination modes depending on the chemical environment and structural constraints [18] [19]. Extended X-ray absorption fine structure spectroscopy studies on metal-sulfate systems have identified both monodentate and bidentate coordination modes, with neptunium-sulfur distances ranging from 3.06 to 3.78 Ångströms [19]. In imidazolium-hydrogen sulfate systems, similar distance ranges are observed, with typical bond distances falling within 2.73 to 3.09 Ångströms for strong hydrogen bonding interactions [18].
Crystallographic studies of hydrogen sulfate complexes with tren-based urea receptors have revealed seven-coordinate environments where the anion is coordinated through six nitrogen-hydrogen to oxygen bonds and one oxygen-hydrogen to oxygen bond [18]. The nitrogen to oxygen distances range from 2.857 to 3.092 Ångströms, while the oxygen to oxygen distance measures 2.57 Ångströms [18].
The hydrogen bonding networks in hydrogen sulfate-imidazolium systems create complex three-dimensional architectures that significantly influence the physical and chemical properties of these materials [18] [5] [20]. Carbon-hydrogen to oxygen interactions between aromatic hydrogen atoms of the imidazolium ring and sulfate oxygen atoms contribute to the overall stability of these systems [20] [21].
Experimental and computational studies have demonstrated that the carbon-2 position of the imidazolium cation is particularly acidic and can form strong hydrogen bonds with suitable hydrogen bond acceptor sites [21]. Infrared spectroscopic investigations using carbon-deuterium reporters at the carbon-2 position have confirmed the formation of hydrogen-bonded microenvironments in imidazolium-based ionic liquids [21].
Crystallographic analyses of imidazolium sulfate systems provide detailed insights into the solid-state organization and intermolecular interactions [22] [23]. The structure of imidazolium sulfate dihydrate, (ImH₂)₂SO₄·2H₂O, has been determined through three-dimensional X-ray counter data, revealing a tetragonal crystal system with lattice parameters a = 7.981 Ångströms and c = 18.83 Ångströms [23].
The imidazolium ions in these structures are connected through nitrogen-hydrogen to oxygen hydrogen bonds to sulfate ions at distances of 2.78 Ångströms and to water molecules at distances of 2.73 Ångströms [23]. The dimensions of imidazolium ions in these crystalline environments differ significantly from those observed in neutral imidazole, reflecting the influence of protonation and crystal packing forces [23].
Co-crystal structures involving 2,3-dimethyl-1H-imidazol-3-ium benzenesulfonate with 1,2-dimethyl-1H-imidazole demonstrate the complexity of hydrogen bonding networks in these systems [22]. The two imidazole rings exist as partially protonated moieties with acidic hydrogen atoms disordered between ring nitrogen atoms in a 0.33 to 0.67 ratio [22]. Hydrogen bonding interactions include nitrogen-hydrogen to nitrogen links with distances of 1.83 and 1.90 Ångströms, representing some of the shortest and strongest hydrogen bonds observed in these systems [22].
The thermodynamic stability of hydrogen sulfate coordination complexes in imidazolium systems depends on multiple factors including temperature, humidity, and the presence of competing ligands [18] [23]. Solution-phase studies indicate that the binding mode observed in solid-state structures may differ significantly from that observed in solution, suggesting an important role for crystal packing forces in determining coordination geometries [18].
Dynamic behavior studies using molecular dynamics simulations have revealed that hydrogen sulfate anions participate in rapid exchange processes with surrounding solvent molecules and counterions [17] [24]. The rotational and translational dynamics of these anions are closely coupled to the motion of imidazolium cations, with correlation times spanning several nanoseconds for complete reorganization of the coordination environment [24] [25].